

Confirming the reduced immunogenicity of N1-Cyclopropylmethylpseudouridine modified mRNA in vivo

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Compound of Interest

N1Cyclopropylmethylpseudouridine

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N1-Cyclopropylmethylpseudouridine Modified mRNA: An In Vivo Immunogenicity Comparison

For Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) technology has revolutionized the landscape of vaccines and therapeutics. A key innovation in this field is the chemical modification of mRNA nucleosides to enhance their stability and translational efficiency while reducing their inherent immunogenicity. While N1-methylpseudouridine (m 1Ψ) has become the gold standard for this purpose, novel modifications such as **N1-Cyclopropylmethylpseudouridine** (N1-cp- Ψ) are emerging. This guide provides a comparative framework for understanding the in vivo immunogenicity of modified mRNA, with a focus on the established benefits of m 1Ψ as a benchmark for evaluating future modifications like N1-cp- Ψ .

Currently, there is a lack of publicly available scientific literature detailing the in vivo immunogenicity of **N1-Cyclopropylmethylpseudouridine** (N1-cp- Ψ) modified mRNA. Therefore, this guide will focus on the well-documented comparison between unmodified and N1-methylpseudouridine (m1 Ψ)-modified mRNA to provide a foundational understanding of how nucleoside modifications impact the innate immune response. The experimental protocols provided can be readily adapted to evaluate N1-cp- Ψ and other novel modifications.



Comparative In Vivo Immunogenicity: Unmodified vs. N1-methylpseudouridine (m1Ψ) Modified mRNA

The innate immune system has evolved to recognize foreign RNA, such as that from invading viruses. This recognition, primarily through Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), triggers a cascade of inflammatory responses, including the production of type I interferons (IFN- α / β) and pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF- α). While this response is crucial for fighting infections, it can hinder the efficacy of mRNA-based medicines by leading to mRNA degradation and inhibiting protein translation.

N1-methylpseudouridine (m1 Ψ) modification has been shown to significantly dampen this innate immune recognition.[1][2] Studies in animal models, particularly mice, have consistently demonstrated that mRNA in which uridine is replaced by m1 Ψ elicits a significantly lower inflammatory cytokine response compared to its unmodified counterpart.[1][3] This reduction in immunogenicity is believed to be a key factor in the high efficacy and favorable safety profile of the approved COVID-19 mRNA vaccines.[4]

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies in mice, comparing the in vivo cytokine response to unmodified and m1Ψ-modified mRNA delivered via lipid nanoparticles (LNPs).

Table 1: Peak Serum Cytokine Levels in Mice Following Intramuscular Injection of mRNA-LNP

Cytokine	Unmodified mRNA	N1- methylpseudo uridine (m1Ѱ) mRNA	Fold Change (Unmodified/m 1 屮)	Reference
IFN-α (pg/mL)	~150	< 20	> 7.5	[1]
TNF-α (pg/mL)	~400	< 50	> 8	[1]
IL-6 (pg/mL)	~2500	~500	5	[5]
IFN-γ (pg/mL)	~25	< 5	> 5	[5]



Note: The values presented are approximations derived from published graphical data and are intended for comparative purposes. Actual values can vary based on the specific mRNA sequence, dose, LNP formulation, and mouse strain.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of mRNA immunogenicity. Below are protocols for key in vivo experiments.

In Vivo mRNA-LNP Administration and Sample Collection in Mice

Objective: To deliver mRNA-LNP formulations to mice and collect biological samples for immunogenicity analysis.

Materials:

- mRNA-LNP formulations (unmodified, m1Ψ-modified, and/or N1-cp-Ψ-modified) in a suitable buffer (e.g., PBS).
- 8-10 week old C57BL/6 or BALB/c mice.
- Insulin syringes with 28-30 gauge needles.
- Equipment for blood collection (e.g., micro-hematocrit tubes, serum separator tubes).
- Anesthesia (e.g., isoflurane).
- Tissue harvesting tools.

Protocol:

- Acclimatize mice for at least one week prior to the experiment.
- On the day of injection, thaw mRNA-LNP formulations on ice.
- Administer a defined dose of the mRNA-LNP formulation (e.g., 1-10 μg of mRNA per mouse)
 via intramuscular (IM) injection into the quadriceps or intravenous (IV) injection via the tail



vein.

- At specified time points post-injection (e.g., 2, 6, 12, 24 hours for cytokine analysis), anesthetize the mice.
- Collect blood via retro-orbital bleeding or cardiac puncture. For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the supernatant (serum) and store at -80°C.
- Euthanize the mice and harvest tissues of interest (e.g., spleen, draining lymph nodes, injection site muscle) for further analysis.

Measurement of Serum Cytokines using ELISA

Objective: To quantify the levels of specific pro-inflammatory cytokines in the serum of treated mice.

Materials:

- Commercially available ELISA kits for murine cytokines (e.g., IL-6, TNF-α, IFN-α, IFN-β).
- Mouse serum samples.
- Microplate reader.

Protocol:

- Follow the manufacturer's instructions provided with the specific ELISA kit.
- Typically, this involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.
- Wash the plate and block non-specific binding sites.
- Add diluted serum samples and standards to the wells and incubate.
- Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
- Incubate and wash the plate again.



- Add the enzyme substrate and incubate until a color develops.
- Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Analysis of Innate Immune Cell Activation by Flow Cytometry

Objective: To characterize the activation status of immune cells (e.g., dendritic cells, monocytes) in response to mRNA administration.

Materials:

- Spleens or lymph nodes from treated mice.
- Cell strainers (70 μm).
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Red blood cell lysis buffer.
- Fluorochrome-conjugated antibodies against murine cell surface markers (e.g., CD11c, MHC-II, CD86, Ly6C).
- Flow cytometer.

Protocol:

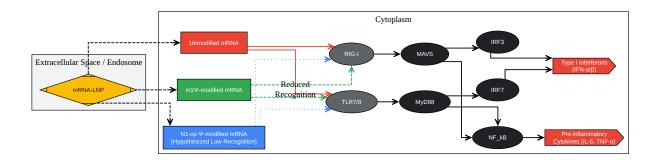
- Prepare single-cell suspensions from spleens or lymph nodes by mechanical dissociation through a cell strainer.
- Lyse red blood cells using a lysis buffer, if necessary.
- Wash the cells with FACS buffer and resuspend at a concentration of 1x10⁷ cells/mL.

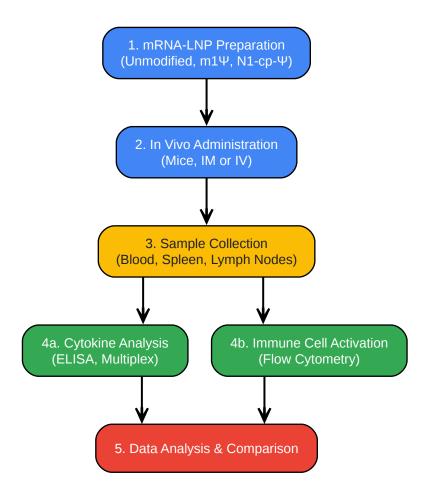


- Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the desired cell surface markers for 30 minutes on ice in the dark.
- · Wash the cells twice with FACS buffer.
- Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
- Analyze the data using appropriate software to identify cell populations and quantify the expression of activation markers.

Visualizations Innate Immune Sensing of mRNA







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